![molecular formula C₂₅H₂₈N₂O₁₀S B1141082 Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide CAS No. 625853-75-0](/img/structure/B1141082.png)
Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide
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Overview
Description
Synthesis Analysis
Hydroxy Pioglitazone (M-VII) is synthesized through the hydroxylation of Pioglitazone. This process involves the addition of a hydroxyl group to the parent compound, Pioglitazone, leading to the formation of M-VII among other metabolites. The synthesis of Pioglitazone itself involves multiple steps, starting from basic raw materials like 2-(5-ethyl-2-pyridyl)ethanol, through processes such as condensation, reduction, and cyclization (Zhang Yue-e, 2010).
Scientific Research Applications
1. Chromatographic Analysis
Yamashita et al. (1996) developed a high-performance liquid chromatographic method for the simultaneous determination of pioglitazone and its metabolites (including M-VII) in human serum and urine, which is critical for pharmacokinetic studies and clinical trials of pioglitazone (Yamashita, Murakami, Okuda, & Motohashi, 1996).
2. Insulin Sensitization and Lipid Metabolism
Bogacka et al. (2004) demonstrated that pioglitazone treatment affected the expression of genes related to carbohydrate and lipid metabolism in subcutaneous fat obtained from type 2 diabetic patients, suggesting its role in improving insulin sensitivity and lipid storage (Bogacka, Xie, Bray, & Smith, 2004).
3. Wound Healing and Skin Ulcer Treatment
Rojewska et al. (2020) highlighted the use of pioglitazone in the treatment of skin ulcers, encapsulating it in nanoparticles and incorporating it into wound-dressing materials, demonstrating its potential application in diabetic foot ulcer treatments (Rojewska et al., 2020).
4. Preservation of Pancreatic β-Cells
Kanda et al. (2009) explored how pioglitazone preserves pancreatic β-cell morphology and function in diabetic mice, providing insight into its potential as a therapeutic agent for diabetes through protection against β-cell damage (Kanda, Shimoda, Hamamoto, Tawaramoto, Kawasaki, Hashiramoto, Nakashima, Matsuki, & Kaku, 2009).
5. Cardiovascular Effects
Mizushige, Tsuji, & Noma (2006) discussed the cardiovascular effects of pioglitazone in prediabetic patients, highlighting its potential in reducing oxidative stress and improving vascular function, which is significant for cardiovascular health in diabetic conditions (Mizushige, Tsuji, & Noma, 2006).
Mechanism of Action
Target of Action
Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . The primary target of Pioglitazone is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
As a metabolite of Pioglitazone, Hydroxy Pioglitazone (M-VII) is likely to share a similar mode of action. Pioglitazone acts as an agonist at PPARγ, binding to the receptor and inducing a conformational change that allows it to interact with specific DNA sequences known as PPAR response elements (PPREs). This interaction leads to the transcription of target genes involved in glucose and lipid metabolism .
Biochemical Pathways
The activation of PPARγ by Pioglitazone and its metabolites impacts several biochemical pathways. These include the enhancement of insulin sensitivity and glucose metabolism, reduction of circulating free fatty acids, and modulation of inflammatory response .
properties
IUPAC Name |
(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20-,21?,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAGOPCVGUPPM-QTAXELPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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